4-Dodecanol
Overview
Description
4-Dodecanol, also known as dodecan-4-ol, is a long-chain fatty alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.34 g/mol . It is a colorless, oily liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether . This compound is commonly used in the production of surfactants, lubricants, and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
4-Dodecanol, also known as Dodecan-4-ol, is a saturated 12-carbon fatty alcohol . It primarily targets the SDS hydrolase SdsA1 in Pseudomonas aeruginosa and Fatty-acid amide hydrolase 1 in humans . These enzymes play crucial roles in lipid metabolism and signaling.
Mode of Action
The interaction of this compound with its targets results in changes in the metabolic processes of the organism. For instance, it has been found to exhibit potent larvicidal activity against Culex pipiens pallens, a species of mosquito . The mode of action is related to its ability to lower water surface tension .
Biochemical Pathways
This compound affects various biochemical pathways. In a study involving Escherichia coli, it was found that the compound plays a role in the production of 1-dodecanol from glucose . This suggests that this compound may influence carbohydrate metabolism and fatty acid synthesis pathways.
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to exhibit antifungal activity, with its mechanism of action primarily due to its surfactant property . This suggests that this compound can disrupt the native membrane-associated function of integral proteins, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as anethole, can enhance the fungicidal activity of this compound . Additionally, factors such as pH, temperature, and the presence of other organisms can also affect the action of this compound.
Biochemical Analysis
Biochemical Properties
. It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is involved in the sulfation reaction to produce sodium dodecyl sulfate (SDS), a widely used surfactant .
Cellular Effects
4-Dodecanol has been found to influence various types of cells and cellular processes. For instance, it has been reported to affect the fatty acid composition and cellular immunity of certain insects . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it is involved in the production of sodium dodecyl sulfate (SDS) through a sulfation reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the antifungal activity of this compound disappears as incubation time passes
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be obtained from palm oil or coconut oil fatty acids and methyl esters by hydrogenation . It is also a precursor to dodecanal, an important fragrance, and 1-bromododecane, an alkylating agent for improving the lipophilicity of organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Dodecanol can be synthesized through the reduction of dodecanoic acid (lauric acid) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents, under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of dodecanal (lauryl aldehyde) in the presence of a catalyst such as palladium on carbon (Pd/C) or nickel. This process is carried out under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 4-Dodecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dodecanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to dodecane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Dodecanoic acid.
Reduction: Dodecane.
Substitution: Various ethers and esters depending on the reactants used.
Scientific Research Applications
4-Dodecanol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: It is employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: It is investigated for its potential antimicrobial properties and its role in drug delivery systems.
Comparison with Similar Compounds
4-Dodecanol can be compared with other long-chain fatty alcohols such as:
1-Dodecanol: Similar in structure but differs in the position of the hydroxyl group.
Hexadecanol (Cetyl Alcohol): A longer chain alcohol used in cosmetics and pharmaceuticals for its emollient properties.
Octadecanol (Stearyl Alcohol): Another long-chain alcohol used in personal care products and as a thickening agent.
Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific surfactant and emulsifying properties .
Properties
IUPAC Name |
dodecan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h12-13H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSIAHIBHSEKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201030175 | |
Record name | Dodecan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201030175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10203-32-4 | |
Record name | 4-Dodecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10203-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecan-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dodecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201030175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Dodecanol contribute to the selective separation of cesium from high-level liquid waste?
A: this compound acts as a molecule modifier in conjunction with calix[4]arene, forming a selective adsorbent for cesium ions. [, ] This adsorbent, often immobilized on a macroporous silica support, exhibits a strong affinity for cesium, facilitating its separation from high-level liquid waste generated during nuclear processes. The presence of this compound enhances the adsorption properties and selectivity of the material for cesium.
Q2: What are the implications of this compound's radiolytic degradation products in nuclear waste treatment?
A: The radiolysis of this compound in the PUREX process generates various byproducts that pose challenges for nuclear waste treatment. [, ] These degradation products, including alcohols and nitro compounds, can interfere with the extraction efficiency and selectivity of the process. Furthermore, their presence necessitates additional separation and purification steps to manage the chemical complexity of the nuclear waste. Understanding the formation and behavior of these radiolysis products is crucial for developing effective waste treatment strategies and ensuring the safe and efficient operation of nuclear facilities.
Q3: Can this compound be identified using Gas Chromatography-Mass Spectrometry (GC-MS)?
A: Yes, this compound is detectable and identifiable via GC-MS. This technique is valuable for analyzing complex mixtures, such as those found in radiolyzed PUREX solvent or natural product extracts. [, ] The distinct fragmentation pattern of this compound during mass spectrometry, combined with its characteristic retention time in gas chromatography, allows for its identification and quantification even in the presence of other compounds.
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